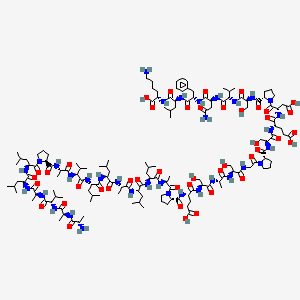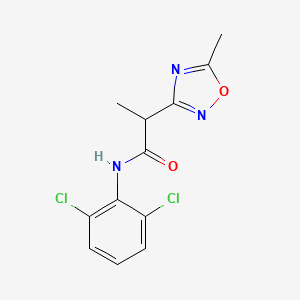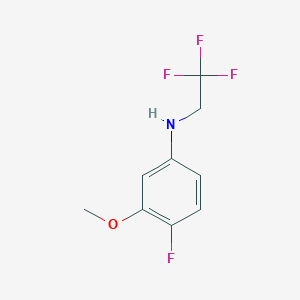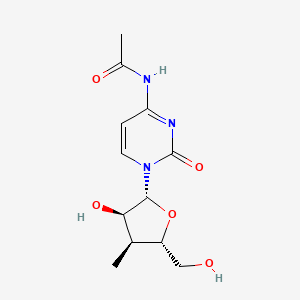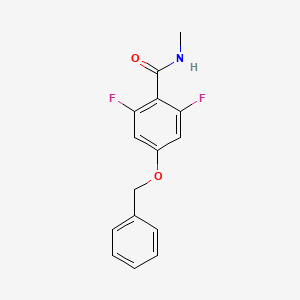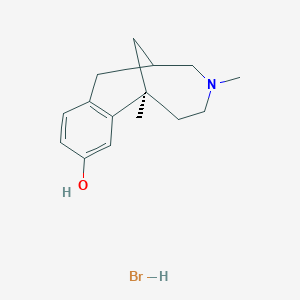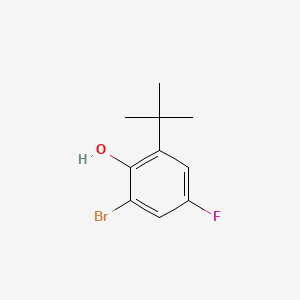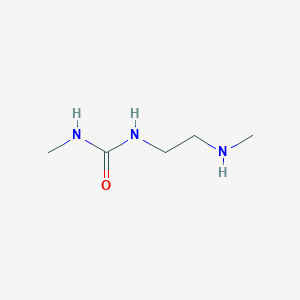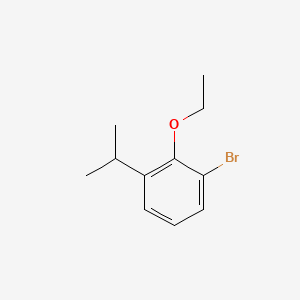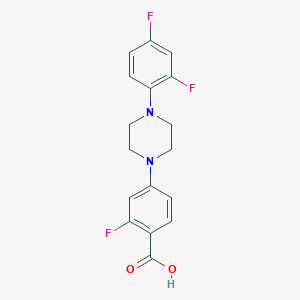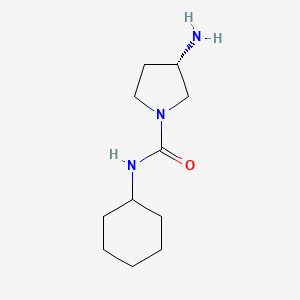![molecular formula C16H14Cl2N2O6S B14765197 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of nitro groups, chloro groups, and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chloro-3-nitrobenzene to introduce nitro groups.
Chlorination: The chlorination of the intermediate product to obtain the final compound.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro groups can participate in halogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene include:
1-Chloro-4-nitrobenzene: Lacks the sulfonyl and additional nitro groups.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains the sulfonyl chloride group instead of the ethylsulfonyl group.
2-Nitro-4-chlorobenzene: Similar structure but different positioning of the nitro and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C16H14Cl2N2O6S |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
1-chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O6S/c17-13-3-1-11(9-15(13)19(21)22)5-7-27(25,26)8-6-12-2-4-14(18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
Clave InChI |
WFAXJVDBFFVFMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCS(=O)(=O)CCC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


